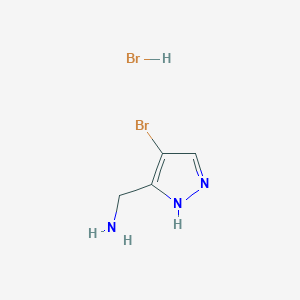

(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide

Description

(4-Bromo-1H-pyrazol-5-yl)methanamine hydrobromide is a brominated pyrazole derivative with the molecular formula C₄H₇Br₂N₃ (calculated molecular weight: 268.94 g/mol). Structurally, it consists of a pyrazole ring substituted with a bromine atom at position 4, a methanamine (-CH₂NH₂) group at position 5, and a hydrogen atom at position 1. The hydrobromide salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

(4-bromo-1H-pyrazol-5-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWATXIIQOCUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Reactivity

Physicochemical Properties

- Solubility : Hydrobromide salts (e.g., and ) exhibit higher aqueous solubility compared to free bases. Ethyl or methyl groups () may enhance lipid solubility for membrane penetration.

- Thermal Stability: Methylated derivatives () likely have higher melting points than non-alkylated analogs due to crystalline packing efficiency.

Research Findings and Methodological Considerations

- Structural Characterization : SHELX programs () are widely used for X-ray crystallography of pyrazole derivatives to confirm substituent positions and salt formation .

- Safety Protocols : Handling hydrobromide salts requires adherence to GHS guidelines (), including PPE for skin/eye protection and ventilation to avoid inhalation hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.